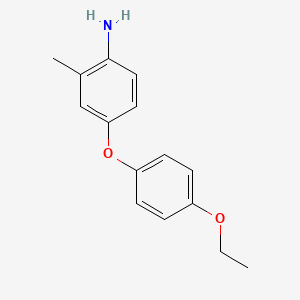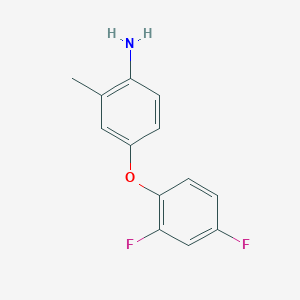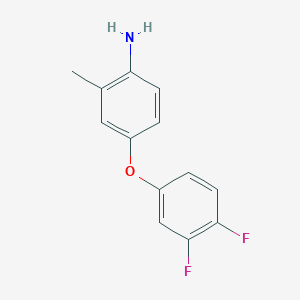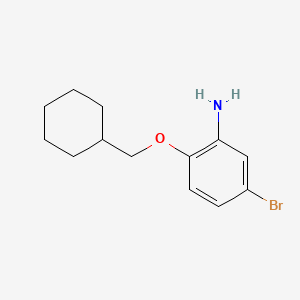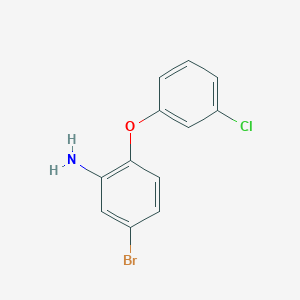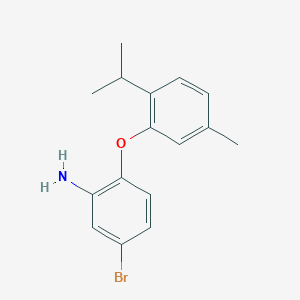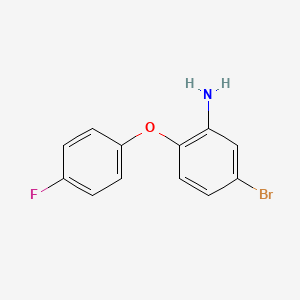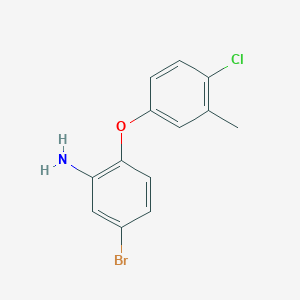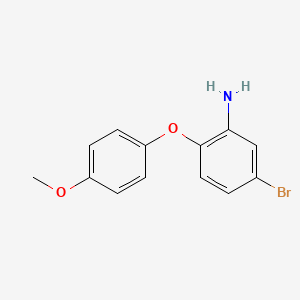
5-Bromo-2-(4-methoxyphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-methoxyphenoxy)aniline is an organic compound used as a pharmaceutical intermediate . It has a molecular formula of C13H12BrNO2 and a molecular weight of 294.14 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a methoxy group (OCH3), and a phenoxy group (OC6H5) attached to an aniline (C6H5NH2) molecule .Aplicaciones Científicas De Investigación
Nucleophilic Substitution Reactions
5-Bromo-2-(4-methoxyphenoxy)aniline is involved in nucleophilic substitution reactions. The compound's reactions with nucleophiles such as aniline or p-methoxybenzylamine have been investigated, revealing insights into its reactivity and potential applications in chemical synthesis (Sarma, Klein, & Otter, 1994).
Spectral and Structural Properties
The compound has been used to synthesize azobenzene-based ligands, showing promising spectral and structural properties. These ligands, when combined with metals like ZnCl2 and FeCl3, form complexes that exhibit unique optical and structural features (Leela et al., 2019).
Theoretical Studies in Substituted Anilines
This compound has been a subject of theoretical studies to understand its vibrational, geometrical, and electronic properties. These studies provide insights into the molecular behavior of the compound under various conditions (Finazzi et al., 2003).
Applications in Photodynamic Therapy
The compound has been utilized in the synthesis of zinc phthalocyanine derivatives, which exhibit high singlet oxygen quantum yield. These derivatives have potential applications in photodynamic therapy for cancer treatment due to their excellent fluorescence properties and high quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Applications
Studies on bromophenols, including compounds related to this compound, have shown potential antibacterial properties. These compounds, isolated from marine algae, demonstrate moderate to high activity against various strains of bacteria (Xu et al., 2003).
Synthesis of Novel Compounds
This compound has been used in the synthesis of various novel compounds with potential pharmaceutical applications. The compound's versatility in chemical reactions aids in the creation of new molecules with unique properties (Richey & Yu, 2009).
Fluorescence Quenching Studies
The compound has been studied for its role in fluorescence quenching, which is significant in understanding its behavior in various chemical environments. Such studies are crucial for developing materials with specific optical properties (Geethanjali, Nagaraja, & Melavanki, 2015).
Antioxidant Activity
Related bromophenol compounds have exhibited strong antioxidant activities. These activities are beneficial in preventing oxidative stress, which has implications in food preservation and pharmaceuticals (Li et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-(4-methoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBKNZFJDWTHNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)
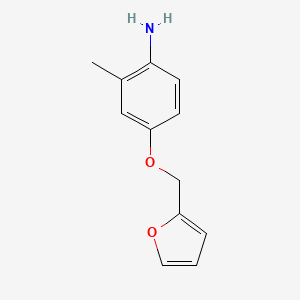

![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)

